N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1643-87-4
VCID: VC16968885
InChI: InChI=1S/C12H16Cl2FN.ClH/c13-6-9-16(10-7-14)8-5-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H
SMILES:
Molecular Formula: C12H17Cl3FN
Molecular Weight: 300.6 g/mol

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride

CAS No.: 1643-87-4

Cat. No.: VC16968885

Molecular Formula: C12H17Cl3FN

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride - 1643-87-4

Specification

CAS No. 1643-87-4
Molecular Formula C12H17Cl3FN
Molecular Weight 300.6 g/mol
IUPAC Name N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2FN.ClH/c13-6-9-16(10-7-14)8-5-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H
Standard InChI Key XPGDMJFFZBEXDA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCN(CCCl)CCCl)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound, also known as 2-chloro-N-(2-chloroethyl)-N-[(4-fluorophenyl)methyl]ethanamine hydrochloride, has the molecular formula C₁₁H₁₄Cl₂FN·HCl and a molecular weight of 286.05 g/mol (calculated from ). Its structure consists of a central tertiary amine bonded to two 2-chloroethyl groups and a 4-fluorobenzyl group, with a hydrochloride counterion stabilizing the amine (Fig. 1). The presence of electron-withdrawing fluorine and chlorine atoms influences its reactivity and solubility .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1542-46-7
Density1.214 g/cm³
Boiling Point247.6°C at 760 mmHg
Flash Point103.6°C
Vapor Pressure0.0254 mmHg at 25°C
SolubilitySlightly soluble in water

The logP value of 3.11 indicates moderate lipophilicity, suggesting membrane permeability . The hydrochloride salt enhances stability, as evidenced by its crystalline form in patent literature .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the Tertiary Amine: Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) reacts with 4-fluorophenethylamine in the presence of a base such as potassium carbonate. This step proceeds via nucleophilic substitution, where the amine displaces chloride ions .

    C4H10Cl3N+C8H10FNK2CO3C11H14Cl2FN+KCl+H2O\text{C}_4\text{H}_{10}\text{Cl}_3\text{N} + \text{C}_8\text{H}_{10}\text{FN} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{11}\text{H}_{14}\text{Cl}_2\text{FN} + \text{KCl} + \text{H}_2\text{O}
  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Table 2: Reaction Conditions

ParameterValueSource
SolventIsopropyl alcohol
Temperature80°C
Reaction Time12 hours
Yield>99% (after purification)

Purification and Quality Control

High-performance liquid chromatography (HPLC) is employed to achieve >99% purity, with dimer impurities controlled to <0.1% . Crystallization from toluene or dichloroethane produces a monohydrate form, as described in patent WO2011/033009 .

Pharmaceutical and Industrial Applications

Material Science Applications

In coordination chemistry, the 4-fluorophenyl moiety facilitates the synthesis of palladacycles, which are used in catalytic reactions . Its electron-deficient aromatic ring enhances binding to metal centers, enabling applications in heterogeneous catalysis .

HazardPrecautionSource
CorrosivityUse nitrile gloves, face shield
ToxicityFume hood required
FlammabilityStore away from ignition sources

Environmental Impact

With a vapor pressure of 0.0254 mmHg, volatilization is minimal, but aquatic toxicity concerns necessitate containment during disposal .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 2H, Ar-H), 4.30 (s, 2H, CH2), 3.75–3.60 (m, 4H, N-CH2), 2.85–2.70 (m, 4H, Cl-CH2) .

  • Mass Spectrometry: ESI-MS m/z 250.14 [M+H]⁺, confirming molecular weight .

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